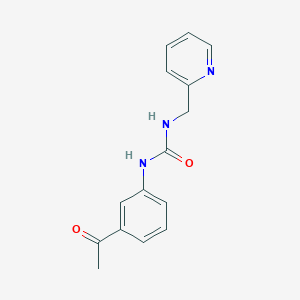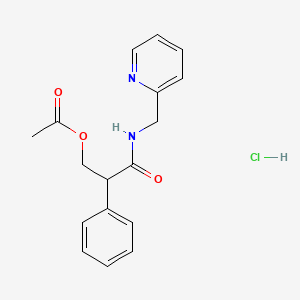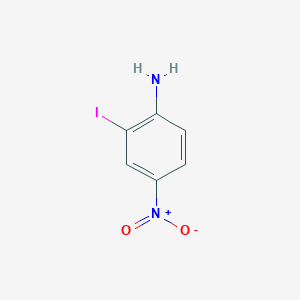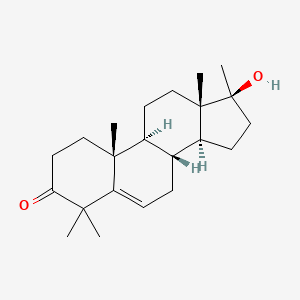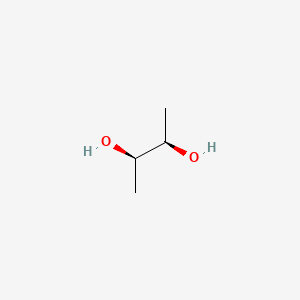![molecular formula C19H28O3 B1222112 (7R)-7,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1222112.png)
(7R)-7,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R)-7,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the cyclopenta[a]phenanthrene core. Additionally, protecting groups may be used to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require the use of specialized equipment to handle the complex reaction conditions and ensure high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in pure form.
化学反応の分析
Types of Reactions
(7R)-7,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction may produce diols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
(7R)-7,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclopenta[a]phenanthrene derivatives.
Biology: The compound’s structure and functional groups make it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of (7R)-7,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and methyl substitutions play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
類似化合物との比較
Similar Compounds
Estradiol: A steroid hormone with a similar cyclopenta[a]phenanthrene core.
Cholesterol: Another compound with a related structure, important in biological membranes.
Testosterone: A hormone with a similar ring system and functional groups.
Uniqueness
What sets (7R)-7,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one apart is its specific arrangement of hydroxyl and methyl groups, which confer unique chemical properties and reactivity
特性
分子式 |
C19H28O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
(7R)-7,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13?,14?,15-,16?,17?,18?,19?/m1/s1 |
InChIキー |
RNCGWYKXAJCOLD-BFMBOEQASA-N |
異性体SMILES |
CC12CCC3C(C1CCC2O)[C@@H](CC4=CC(=O)CCC34C)O |
正規SMILES |
CC12CCC3C(C1CCC2O)C(CC4=CC(=O)CCC34C)O |
同義語 |
4,17 beta-dihydroxy-4-androstene-3-one 4-androstene-7alpha-17beta-diol-3-one 4-OHT 7alpha-hydroxytestosterone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


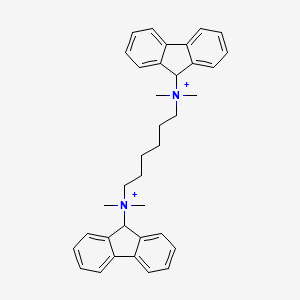
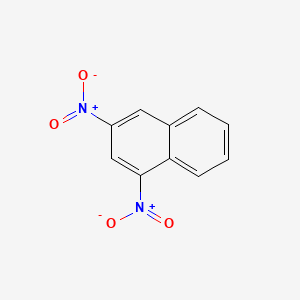
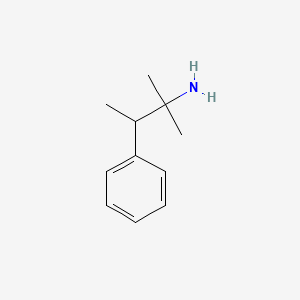
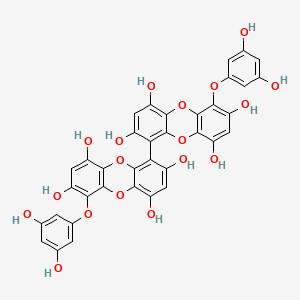
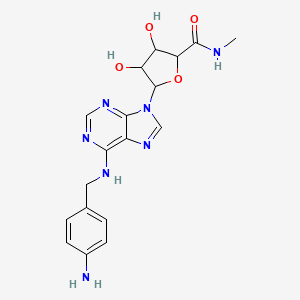
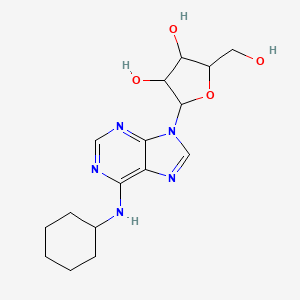
![(alphaS)-alpha-Amino-2'-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic Acid](/img/structure/B1222040.png)
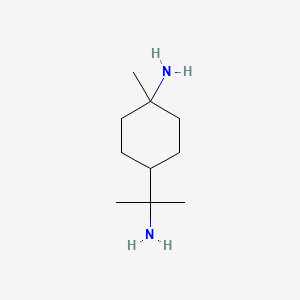
![Benzo[f]quinoline](/img/structure/B1222042.png)
